molecular formula C11H10N2O3 B1368224 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid CAS No. 23464-98-4

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B1368224
CAS No.: 23464-98-4
M. Wt: 218.21 g/mol
InChI Key: CUYMDSTYUZAYFH-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound that belongs to the class of oxadiazoles. It has the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound is characterized by the presence of a phenyl group attached to the 1,3,4-oxadiazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method involves the oxidative cyclization of N-acyl hydrazones using oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, or iodobenzenediacetate . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group and the oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Lead tetraacetate, potassium permanganate, chloramine-T.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.

Comparison with Similar Compounds

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid can be compared with other similar compounds, such as:

  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-{3-[3,5-di(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

These compounds share the oxadiazole ring structure but differ in the substitution patterns on the phenyl ring and the position of the oxadiazole ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS No. 23464-98-4) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C11H10N2O3C_{11}H_{10}N_{2}O_{3} with a molecular weight of 218.21 g/mol. It features a phenyl group attached to an oxadiazole ring, which contributes to its biological activity.

Research indicates that compounds containing the oxadiazole moiety exhibit various mechanisms of action. Specifically, This compound has been studied for its role as an inhibitor of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. Inhibition of Notum can lead to enhanced Wnt signaling, which is crucial in various cellular processes including development and cancer progression .

Biological Activities

The compound has demonstrated several notable biological activities:

  • Antioxidant Activity : The introduction of the oxadiazole moiety has been linked to increased antioxidant properties. Studies using the DPPH radical scavenging method have shown that derivatives of oxadiazoles possess significant radical scavenging abilities .
  • Inhibition of Enzymatic Activity : As mentioned earlier, this compound acts as an inhibitor for Notum carboxylesterase. This inhibition has implications for treating diseases where Wnt signaling is dysregulated .
  • Potential Antitumor Activity : The compound has been implicated in the modulation of gene transcription related to cancer cell proliferation through its interaction with Rho/MRTF/SRF signaling pathways . This suggests a potential role in cancer therapeutics.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Study Findings Methodology
Mahy et al. (2020)Identified as a potent inhibitor of Notum activityCrystallographic fragment screening
High-throughput screening (HTS)Found to inhibit Rho/MRTF/SRF-mediated transcriptionSerum response element luciferase assay
Antioxidant assaysExhibited significant radical scavenging activityDPPH radical scavenging method

These findings highlight the compound's multifaceted role in biological systems and its potential as a therapeutic agent.

Properties

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-13-11(16-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYMDSTYUZAYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427850
Record name 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23464-98-4
Record name 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-1,3,4-oxadiazole-2-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate (600 mg, 2.0 mmol) in 1 M of aqueous NaOH (10 mL) and Methanol (10 mL) was stirred at room temperature overnight. The reaction solution was adjusted to pH 5 and extracted with ethyl acetate three times. The combined organic layers were dried, filtered and concentrated to yield the desired product (0.50 g, 83%). LCMS calculated for C11H11N2O3 (M+H): 219.1. found 219.1.
Name
methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
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3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
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3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
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3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
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3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

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